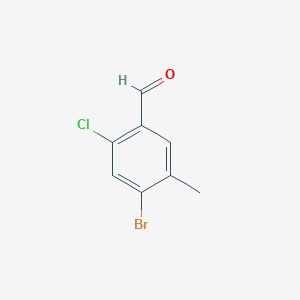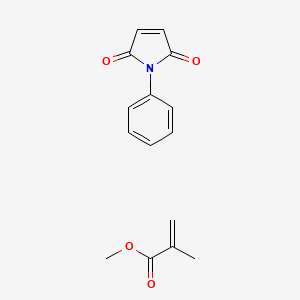
Potassium 3-cyano-3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-cyano-3-phenylacrylate is an organic compound with the molecular formula C10H8KNO2. It is a potassium salt of 3-cyano-3-phenylacrylic acid and is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to an acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 3-cyano-3-phenylacrylate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with ethyl cyanoacetate in the presence of a base catalyst such as sodium ethoxide or nano-ZnO catalyst in ethanol . The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, and yields the desired product in high efficiency.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and eco-friendly solvents is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Potassium 3-cyano-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-phenylacrylic acid.
Reduction: 3-amino-3-phenylacrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Potassium 3-cyano-3-phenylacrylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 3-cyano-3-phenylacrylate involves its ability to participate in various chemical reactions due to the presence of the cyano and phenyl groups. These functional groups allow the compound to interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes or the inhibition of enzymatic activity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Ethyl 2-cyano-3-phenylacrylate: Similar in structure but with an ethyl ester group instead of a potassium salt.
Methyl 2-cyano-3-phenylacrylate: Similar in structure but with a methyl ester group.
Uniqueness: Potassium 3-cyano-3-phenylacrylate is unique due to its potassium salt form, which imparts different solubility and reactivity properties compared to its ester counterparts. This makes it particularly useful in aqueous reactions and applications where ionic compounds are preferred .
Properties
Molecular Formula |
C10H6KNO2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
potassium;(Z)-3-cyano-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H7NO2.K/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-6H,(H,12,13);/q;+1/p-1/b9-6+; |
InChI Key |
UUOQTPLISFNVBQ-MLBSPLJJSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)[O-])/C#N.[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)[O-])C#N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid](/img/structure/B12336437.png)


![(2S,3R,4R,5R,6S)-2-[(2R,3R,4R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12336460.png)
![Ethyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12336468.png)


![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, methyl ester](/img/structure/B12336491.png)





